molecular formula C22H22ClF3N2O2 B3557744 1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone

1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone

Cat. No. B3557744
M. Wt: 438.9 g/mol
InChI Key: MASSBXDHDVHICF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a butanone group. The presence of multiple fluorine atoms suggests that it might have unique properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of a compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the introduction of the fluorine atoms. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and fluorine atoms. The piperazine ring and the butanone group would likely be key structural features .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atoms, the piperazine ring, and the butanone group. Fluorine atoms are highly electronegative and can influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make the compound more electronegative and potentially more reactive .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards would depend on the properties of the compound .

Future Directions

The study of fluorinated organic compounds is an active area of research, and new applications for these compounds are being discovered regularly . This compound, with its complex structure and multiple fluorine atoms, could potentially be of interest in this field.

properties

IUPAC Name

1-[4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClF3N2O2/c1-3-4-18(29)14-5-6-17(15(24)12-14)27-7-9-28(10-8-27)22(30)19-20(23)13(2)11-16(25)21(19)26/h5-6,11-12H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASSBXDHDVHICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC(=C3F)F)C)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone
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1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone
Reactant of Route 3
1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone
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1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone
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1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone
Reactant of Route 6
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1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone

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